N-(2H-1,3-benzodioxol-5-yl)-2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety, a thiadiazole ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated benzene derivative reacts with the thiadiazole intermediate.
Coupling with Benzo[d][1,3]dioxole: The final step involves coupling the thiadiazole intermediate with a benzo[d][1,3]dioxole derivative through a thioether linkage, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to reduce the amide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to form stable complexes with metals could be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of the fluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide: Similar structure but lacks the fluorine atom, which may result in different binding affinities and biological activities.
N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(4-chlorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interaction with biological targets.
Uniqueness
The presence of the fluorophenyl group in N-(2H-1,3-benzodioxol-5-yl)-2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide distinguishes it from similar compounds, potentially enhancing its biological activity and stability. The combination of the benzo[d][1,3]dioxole and thiadiazole rings also contributes to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O4S2/c20-12-3-1-11(2-4-12)7-16(25)22-18-23-24-19(30-18)29-9-17(26)21-13-5-6-14-15(8-13)28-10-27-14/h1-6,8H,7,9-10H2,(H,21,26)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCDKEKTXVVKNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(S3)NC(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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